(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
3-Deoxy-3-azido-25-hydroxyvitamin D3 is a vitamin D.
Brand Name:
Vulcanchem
CAS No.:
108345-00-2
VCID:
VC20747551
InChI:
InChI=1S/C27H43N3O/c1-19-10-13-23(29-30-28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)31/h11-12,20,23-25,31H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24+,25+,27-/m1/s1
SMILES:
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)N=[N+]=[N-])C
Molecular Formula:
C27H43N3O
Molecular Weight:
425.6 g/mol
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
CAS No.: 108345-00-2
Cat. No.: VC20747551
Molecular Formula: C27H43N3O
Molecular Weight: 425.6 g/mol
* For research use only. Not for human or veterinary use.
![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol - 108345-00-2](/images/no_structure.jpg)
Description | 3-Deoxy-3-azido-25-hydroxyvitamin D3 is a vitamin D. |
---|---|
CAS No. | 108345-00-2 |
Molecular Formula | C27H43N3O |
Molecular Weight | 425.6 g/mol |
IUPAC Name | (6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
Standard InChI | InChI=1S/C27H43N3O/c1-19-10-13-23(29-30-28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)31/h11-12,20,23-25,31H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24+,25+,27-/m1/s1 |
Standard InChI Key | XSCCVONAMAFUQP-LQHRJJHOSA-N |
Isomeric SMILES | C[C@H](CCCC(C)(C)O)[C@@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)N=[N+]=[N-])C |
SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)N=[N+]=[N-])C |
Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)N=[N+]=[N-])C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume